molecular formula C17H20N2O4S B5524508 ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5524508
M. Wt: 348.4 g/mol
InChI Key: SWPZSNMDAVRQQA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S
  • Molecular Weight : 348.417 g/mol
  • CAS Number : 5940-39-6
  • Density : 1.264 g/cm³
  • LogP : 3.5325 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiazole ring through cyclization reactions.
  • Acetylation of amino groups , which enhances biological activity.
  • Esterification , providing the ethyl group that contributes to solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism involves:

  • Inhibition of cancer cell proliferation : The compound has shown cytotoxic effects against various cancer cell lines.
  • Specificity towards cancer types : For example, derivatives have demonstrated effectiveness against breast and lung cancer cells with IC50 values as low as 0.06 µM in some cases .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • Broad-spectrum activity against bacteria like E. coli and S. aureus.
  • Fungal inhibition , particularly against strains such as A. niger and A. oryzae.

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in treating Alzheimer's disease:

  • In vitro assays indicate promising AChE inhibitory activity, suggesting potential for cognitive enhancement therapies .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme inhibition : The compound binds to active sites on enzymes like AChE, altering their function.
  • Receptor modulation : It may also affect neurotransmitter receptors, enhancing synaptic transmission.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1Demonstrated strong AChE inhibition with an IC50 value of 2.7 µM for related thiazole compounds.
Study 2Highlighted the anticancer efficacy against multiple cell lines with significant cytotoxicity observed in vitro.
Study 3Investigated the antioxidant properties alongside antimicrobial effects, showing a dual action mechanism that could enhance therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPZSNMDAVRQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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